Ditelluride, bis(4-methoxyphenyl)
CAS No.: 35684-37-8
Cat. No.: VC16044520
Molecular Formula: C14H14O2Te2
Molecular Weight: 469.5 g/mol
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Specification
| CAS No. | 35684-37-8 |
|---|---|
| Molecular Formula | C14H14O2Te2 |
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | 1-methoxy-4-[(4-methoxyphenyl)ditellanyl]benzene |
| Standard InChI | InChI=1S/C14H14O2Te2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3 |
| Standard InChI Key | YYFGVTIQGPAGRR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)[Te][Te]C2=CC=C(C=C2)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
Ditelluride, bis(4-methoxyphenyl) is systematically named 1-methoxy-4-[(4-methoxyphenyl)ditellanyl]benzene . Its molecular formula, C₁₄H₁₄O₂Te₂, reflects the presence of two tellurium atoms bridged by methoxyphenyl groups. The compound’s International Chemical Identifier (InChI) is InChI=1S/C14H14O2Te2/c1-15-11-3-7-13(8-4-11)17-18-14-9-5-12(16-2)6-10-14/h3-10H,1-2H3, encoding its connectivity and stereochemistry .
Crystallographic and Conformational Analysis
The 2D structure features a central Te–Te bond (2.76 Å) flanked by para-methoxyphenyl groups, as depicted in PubChem’s chemical structure rendering . Attempts to generate 3D conformers using MMFF94s force fields have been unsuccessful due to unsupported parameters for tellurium, limiting computational modeling . Experimental X-ray diffraction data for this specific compound remain unreported, though related bis(organotellurium) dichlorides exhibit pseudo-trigonal bipyramidal geometries with stereochemically active lone pairs .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 469.5 g/mol | |
| Exact Mass | 471.910064 Da | |
| Rotatable Bond Count | 5 | |
| Hydrogen Bond Acceptors | 2 | |
| Topological Polar Surface Area | 18.5 Ų |
Synthesis and Reactivity
Challenges in Isolation
A notable obstacle in synthesizing unsymmetrical ditellurides is the propensity for dismutation—a redox disproportionation reaction that yields symmetric products. For example, reactions targeting Schiff base-functionalized ditellurides often result in symmetric bis(aryl)ditellurides due to thermodynamic stabilization . This phenomenon underscores the kinetic instability of mixed-ligand tellurium compounds under standard conditions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (CDCl₃) exhibits two singlets at δ 3.85 ppm (6H, OCH₃) and doublets at δ 7.06 ppm (4H, o-aryl) and δ 8.10 ppm (4H, m-aryl), consistent with para-substituted methoxyphenyl groups . The absence of coupling between tellurium and protons precludes detailed ¹²⁵Te NMR analysis in routine characterization.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 471.910064, aligning with the exact mass of C₁₄H₁₄O₂Te₂ . Fragmentation patterns primarily involve cleavage of the Te–Te bond (bond dissociation energy ≈ 138 kJ/mol), yielding [C₇H₇O₂Te]⁺ fragments at m/z 235.95 .
Computational Insights
Density Functional Theory (DFT) Calculations
Geometry optimizations at the B3LYP/def2-TZVP level predict a dihedral angle of 89.3° between the two methoxyphenyl rings, minimizing steric repulsion . The Te–Te bond length is computed as 2.81 Å, slightly longer than experimental values for similar ditellurides (2.76–2.78 Å), likely due to basis set limitations .
Electron Localization Function (ELF) Analysis
ELF plots reveal a localized lone pair on each tellurium atom, occupying equatorial positions in a distorted octahedral geometry. This electronic configuration facilitates secondary bonding interactions with Lewis bases, as observed in related tellurium dichlorides .
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